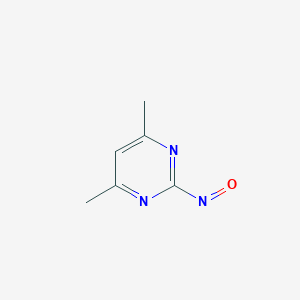
Baquiloprim
Overview
Description
Baquiloprim is a diaminopyrimidine derivative that acts as a dihydrofolate-reductase inhibitor. It is primarily used as an antibacterial agent in veterinary medicine, often in combination with sulphonamides to enhance its efficacy. This compound is known for its broad-spectrum antibacterial activity and is particularly effective against respiratory and gastrointestinal infections in cattle and swine .
Mechanism of Action
Target of Action
Baquiloprim, an antibiotic, is a selective inhibitor of bacterial dihydrofolate reductases . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and amino acids in bacteria, making it a primary target for this compound .
Mode of Action
This compound acts by inhibiting the enzyme dihydrofolate reductase . This inhibition results in the failure to reduce dihydrofolate to tetrahydrofolate, thereby blocking pyrimidine synthesis . This blockage potentiates the effects of sulphonamides, with which this compound is often used in combination .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of nucleotides and amino acids in bacteria . By inhibiting dihydrofolate reductase, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in these synthesis pathways . This disruption leads to a decrease in bacterial growth and proliferation .
Pharmacokinetics
This compound has a high oral bioavailability in laboratory animals . It is widely distributed in the body and slowly eliminated . Both urine and bile are important routes of elimination . This compound is extensively metabolized in laboratory animals as well as in the target species . The major compound found in tissues and milk after administration is unchanged this compound .
Result of Action
The primary result of this compound’s action is a decrease in bacterial growth and proliferation . By inhibiting a key enzyme in the synthesis of nucleotides and amino acids, this compound disrupts critical cellular processes in bacteria, leading to their eventual death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as sulphonamides with which this compound is often combined, can enhance the drug’s antibacterial activity .
Biochemical Analysis
Biochemical Properties
Baquiloprim plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. By blocking this pathway, this compound effectively halts bacterial DNA synthesis and cell division . The compound interacts synergistically with sulphonamides, enhancing its antibacterial activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting folate metabolism, which is essential for DNA synthesis and repair. This disruption leads to impaired cell division and growth, particularly in rapidly dividing bacterial cells . This compound also affects cell signaling pathways and gene expression by altering the availability of tetrahydrofolate, a critical cofactor in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This binding prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of this essential cofactor . The inhibition of dihydrofolate reductase results in the accumulation of dihydrofolate and a subsequent decrease in the synthesis of nucleotides and amino acids . This mechanism effectively halts bacterial DNA synthesis and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its high oral bioavailability and slow elimination from the body . This compound is extensively metabolized, with several metabolites identified, including des-methyl-baquiloprim and this compound-1-N-oxide . The stability and degradation of this compound in laboratory settings have shown that it remains active for extended periods, allowing for prolonged antibacterial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cattle and swine, the compound is administered at specific dosages to treat respiratory and gastrointestinal infections . Higher doses of this compound have been associated with increased antibacterial activity, but also with potential toxic effects such as central nervous system toxicity and liver damage . The threshold for these adverse effects varies depending on the species and the duration of treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a dihydrofolate-reductase inhibitor. The compound is extensively metabolized in laboratory animals and target species, with metabolites such as des-methyl-baquiloprim and this compound-1-N-oxide identified . These metabolic pathways are crucial for the compound’s elimination from the body and its overall efficacy as an antibacterial agent .
Transport and Distribution
This compound is widely distributed within cells and tissues, with both urine and bile serving as important routes of elimination . The compound’s high oral bioavailability ensures efficient absorption and distribution throughout the body . This compound is known to accumulate in specific tissues, including the liver and kidneys, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dihydrofolate reductase . This localization is essential for its inhibitory effects on folate metabolism and bacterial DNA synthesis . This compound’s activity is influenced by its ability to reach and bind to its target enzyme within the cytoplasm .
Preparation Methods
The synthesis of Baquiloprim involves several key steps:
Starting Material: The synthesis begins with m-toluidine.
Skraup Reaction: This reaction is used to form the quinoline ring system.
Nitration and Nitro Reduction: These steps convert the intermediate into 8-amino-7-methylquinoline.
Mannich Reaction: This reaction is used to introduce the dimethylaminomethyl group, resulting in the final product, this compound
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Baquiloprim undergoes several types of chemical reactions:
Reduction: The nitro group in the intermediate stages can be reduced to form the amino group in the final product.
Substitution: The Mannich reaction involves the substitution of a hydrogen atom with a dimethylaminomethyl group.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or tin chloride for nitro reduction, and formaldehyde and dimethylamine for the Mannich reaction. The major products formed from these reactions are the various intermediates and the final product, this compound.
Scientific Research Applications
Baquiloprim has several scientific research applications:
Comparison with Similar Compounds
Baquiloprim is similar to other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine. this compound has several unique features:
Higher Potency: This compound has a higher potency compared to trimethoprim, making it more effective at lower doses.
Longer Half-Life: This compound has a longer half-life, allowing for less frequent dosing.
Broader Spectrum: This compound has a broader spectrum of activity, making it effective against a wider range of bacterial infections.
Similar compounds include:
- Trimethoprim
- Pyrimethamine
- Methotrexate
These compounds share a similar mechanism of action but differ in their potency, half-life, and spectrum of activity.
Properties
IUPAC Name |
5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWJIMWVFWROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891424 | |
| Record name | Baquiloprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-35-3 | |
| Record name | Baquiloprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102280-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baquiloprim [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baquiloprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[8-(Dimethylamino)-7-methyl-5-quinolinyl]methyl}-2,4-pyrimidinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAQUILOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE766VIG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



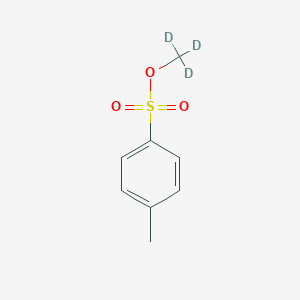




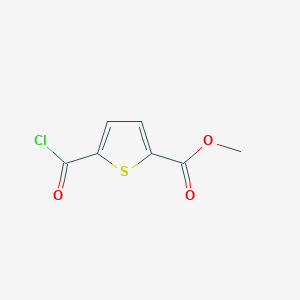

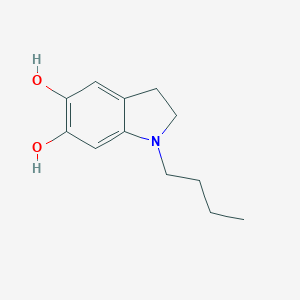
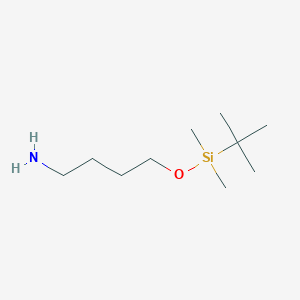

![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
